molecular formula C13H21NO4 B3392695 (1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid CAS No. 1251020-28-6

(1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid

Cat. No.: B3392695
CAS No.: 1251020-28-6
M. Wt: 255.31
InChI Key: AQNSCAHLQIDSJY-OPRDCNLKSA-N
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Description

(1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[420]octane-8-carboxylic acid is a complex organic compound characterized by its bicyclic structure and the presence of a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common approach is:

    Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure or through the use of carboxylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the bicyclic structure or to remove the Boc protecting group.

    Substitution: Nucleophilic substitution reactions can occur at the Boc group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could lead to the removal of the Boc group or reduction of double bonds within the bicyclic structure.

Scientific Research Applications

Chemistry

In synthetic chemistry, (1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[420]octane-8-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. Its derivatives might be tested for biological activity, including enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, the compound is of interest for the development of new pharmaceuticals. Its bicyclic structure and the presence of the Boc group make it a candidate for the design of drugs with specific biological targets.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The Boc group can be removed under acidic conditions, revealing an amine group that can participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    (1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid: Lacks the Boc protecting group, making it more reactive.

    (1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.

Uniqueness

The presence of the Boc group in (1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid provides a protective function, allowing for selective reactions at other sites on the molecule. This makes it particularly useful in synthetic chemistry where selective protection and deprotection steps are crucial.

Properties

IUPAC Name

(1R,6S,8R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.2.0]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-5-4-8-6-9(11(15)16)10(8)7-14/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNSCAHLQIDSJY-OPRDCNLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC(C2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2C[C@H]([C@@H]2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid
Reactant of Route 2
(1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid
Reactant of Route 4
(1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid
Reactant of Route 6
(1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid

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